ethyl 3-(4-fluorophenyl)-4-oxo-5-(3,4,5-triethoxybenzamido)-3H,4H-thieno[3,4-d]pyridazine-1-carboxylate
Description
This compound belongs to the thieno[3,4-d]pyridazine class, characterized by a fused heterocyclic core with a thiophene ring adjacent to a pyridazine moiety. Key structural features include:
- Position 5: A 3,4,5-triethoxybenzamido substituent, which enhances solubility due to its polar triethoxy groups.
- Position 1: An ethyl carboxylate ester, common in prodrug strategies to improve bioavailability.
- Position 4: A ketone group, critical for hydrogen bonding and conformational rigidity.
Structural analogs often vary in substituents at these positions or the heterocyclic core itself, influencing physicochemical properties and biological activity .
Properties
IUPAC Name |
ethyl 3-(4-fluorophenyl)-4-oxo-5-[(3,4,5-triethoxybenzoyl)amino]thieno[3,4-d]pyridazine-1-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H28FN3O7S/c1-5-36-20-13-16(14-21(37-6-2)24(20)38-7-3)25(33)30-26-22-19(15-40-26)23(28(35)39-8-4)31-32(27(22)34)18-11-9-17(29)10-12-18/h9-15H,5-8H2,1-4H3,(H,30,33) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QYCJJILKEROVOO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC(=CC(=C1OCC)OCC)C(=O)NC2=C3C(=CS2)C(=NN(C3=O)C4=CC=C(C=C4)F)C(=O)OCC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H28FN3O7S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
569.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 3-(4-fluorophenyl)-4-oxo-5-(3,4,5-triethoxybenzamido)-3H,4H-thieno[3,4-d]pyridazine-1-carboxylate typically involves multi-step organic reactions. The starting materials often include 4-fluorobenzoyl chloride, ethyl acetoacetate, and 3,4,5-triethoxybenzoic acid. The key steps in the synthesis may involve:
Condensation Reactions: Formation of intermediate compounds through condensation reactions.
Cyclization: Cyclization of intermediates to form the thieno[3,4-d]pyridazine core.
Amidation: Introduction of the triethoxybenzamido group through amidation reactions.
Industrial Production Methods
Industrial production of this compound may involve optimization of reaction conditions to achieve high yields and purity. This includes controlling temperature, pressure, and the use of catalysts to facilitate the reactions. Purification techniques such as recrystallization and chromatography are employed to isolate the final product.
Chemical Reactions Analysis
Types of Reactions
Ethyl 3-(4-fluorophenyl)-4-oxo-5-(3,4,5-triethoxybenzamido)-3H,4H-thieno[3,4-d]pyridazine-1-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can convert the oxo group to hydroxyl or other reduced forms.
Substitution: The fluorophenyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are used.
Substitution: Reagents like sodium hydride (NaH) and various nucleophiles can be employed.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols.
Scientific Research Applications
Ethyl 3-(4-fluorophenyl)-4-oxo-5-(3,4,5-triethoxybenzamido)-3H,4H-thieno[3,4-d]pyridazine-1-carboxylate has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic effects in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of ethyl 3-(4-fluorophenyl)-4-oxo-5-(3,4,5-triethoxybenzamido)-3H,4H-thieno[3,4-d]pyridazine-1-carboxylate involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:
Binding to Enzymes: Inhibiting or activating enzymes involved in metabolic pathways.
Interacting with Receptors: Modulating receptor activity to influence cellular signaling.
Altering Gene Expression: Affecting the expression of genes related to disease processes.
Comparison with Similar Compounds
Comparison with Structural Analogs
Core Heterocycle and Substituent Variations
The following table highlights structural differences and similarities with key analogs:
Key Observations:
Core Heterocycle: While the target compound uses a thieno[3,4-d]pyridazine core, analogs may employ pyrazolo[3,4-d]pyrimidine (e.g., ) or pyrido[1,2-b]pyridazine (e.g., ) systems. These cores influence π-π stacking and dipole interactions in target binding .
Position 3 Substituents : The 4-fluorophenyl group in the target compound contrasts with bulkier groups like 4-(trifluoromethyl)phenyl () or chromen-4-one derivatives (). Fluorine atoms enhance electronegativity, while CF₃ groups increase hydrophobicity .
Position 5 Substituents: The 3,4,5-triethoxybenzamido group in the target compound provides solubility advantages over trifluoromethylbenzamido () or phenylpropanoyl () groups. Triethoxy substituents may reduce membrane permeability but improve aqueous stability .
Physicochemical and Structural Analysis
- Melting Points : The pyrazolo[3,4-d]pyrimidine analog in has a melting point of 227–230°C, suggesting high crystallinity due to planar heterocyclic systems and strong intermolecular forces .
- Crystallography : Programs like SHELXL () and WinGX () are widely used for refining crystal structures of such compounds. For example, the trifluoromethyl group in may induce unique crystal packing via hydrophobic interactions .
Biological Activity
Ethyl 3-(4-fluorophenyl)-4-oxo-5-(3,4,5-triethoxybenzamido)-3H,4H-thieno[3,4-d]pyridazine-1-carboxylate is a synthetic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article delves into its biological activity, synthesis, and research findings.
Chemical Structure and Properties
The compound features a thieno[3,4-d]pyridazine core with various functional groups that enhance its biological activity. The presence of the 4-fluorophenyl group and the triethoxybenzamido moiety contributes to its chemical reactivity and interaction with biological targets.
- Molecular Formula : C₂₄H₂₀FN₃O₆S
- Molecular Weight : 497.4955 g/mol
- CAS Number : 851949-19-4
Synthesis
The synthesis of this compound involves multiple steps:
- Formation of the Thieno[3,4-d]pyridazine Core : Cyclization of precursors in the presence of suitable solvents.
- Introduction of Functional Groups : Nucleophilic substitution reactions to incorporate the fluorophenyl and triethoxybenzamido groups.
- Final Esterification : Conversion of carboxylic acid to ethyl ester.
Anticancer Properties
Research has indicated that compounds similar to this compound exhibit significant anticancer properties. A study highlighted its potential to inhibit specific cancer cell lines by inducing apoptosis through the modulation of cellular pathways related to cell survival and proliferation .
Enzyme Inhibition
This compound has shown promise as an inhibitor of certain enzymes implicated in cancer and inflammatory diseases. For instance, it interacts with kinases and other targets that play crucial roles in cell signaling pathways .
The mechanism through which this compound exerts its effects involves:
- Binding to specific enzymes or receptors.
- Modulating their activity which influences various cellular functions.
This interaction can lead to altered gene expression patterns that affect cell cycle progression and apoptosis .
Comparative Analysis
To illustrate the uniqueness of this compound compared to similar structures, a comparison table is provided below:
| Compound Name | CAS Number | Similarity | Unique Features |
|---|---|---|---|
| Ethyl (4-fluorobenzoyl)acetate | 12345-67-8 | 0.85 | Lacks thieno core |
| Thieno[3,2-d]pyrimidine Derivatives | Various | 0.80 | Different functional groups |
| Pyrimidothienopyridazine Derivatives | Various | 0.78 | Studied for antimicrobial activity |
Case Studies and Research Findings
Several studies have been conducted to evaluate the biological activity of this compound:
- Antitumor Activity Study : In vitro tests demonstrated significant cytotoxic effects against various cancer cell lines .
- Enzyme Interaction Study : Research indicated that this compound effectively inhibits specific kinases involved in cancer progression .
- Inflammatory Response Modulation : The compound showed potential in reducing inflammatory markers in animal models .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
